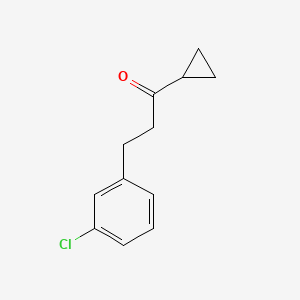
2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone
Descripción general
Descripción
“2’,4’-Dichloro-3-(3,4-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.22 .
Molecular Structure Analysis
The InChI code for “2’,4’-Dichloro-3-(3,4-dimethylphenyl)propiophenone” is 1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : This compound has been utilized in various synthesis processes. For example, it has been involved in the facile synthesis of certain thieno compounds, acting as a precursor or an intermediate in complex chemical reactions (Chou & Tsai, 1991).
Polymer Science : Its derivatives have been used in the study of novel copolymers, particularly in understanding the reactivity of certain ethylenes in copolymerization processes and their resulting properties (Kim et al., 1999).
Crystallography and Structural Analysis : The structure and interactions of compounds similar to 2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone have been explored in crystallography studies, providing insights into molecular geometry and intermolecular forces (Majerz et al., 1994).
Electrosynthesis : This compound has been involved in electrosynthesis research, where its reduction in specific solvents has been studied for the production of valuable chemical intermediates (Lyalin et al., 2006).
Environmental Science : Research on the biodegradability and toxicity of similar phenolic compounds in different conditions contributes to understanding environmental impact and waste treatment processes (O'Connor & Young, 1989).
Catalysis and Chemical Reactions : Studies have been conducted on tungsten(VI) complexes with aminobis(phenolato) ligands, which relate to the broader context of understanding catalytic processes and complex formation (Lehtonen & Sillanpää, 2004).
Analytical Chemistry : Research into the determination of phenolic compounds in various mediums, such as water and soil, can be related to environmental monitoring and pollution control, where derivatives of 2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone might be relevant (Castillo et al., 1997; Alonso et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLUZWJSUKOTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644862 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-77-6 | |
| Record name | 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















